molecular formula C9H7N3 B3316052 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952511-37-4

3-Methylimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No. B3316052
CAS RN: 952511-37-4
M. Wt: 157.17 g/mol
InChI Key: NPXDHARGEFFOLL-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,2-a]pyridine-7-carbonitrile” is a type of imidazopyridine . Imidazopyridines are important fused bicyclic 5,6 heterocycles recognized for their wide range of applications in medicinal chemistry . They are also useful in material science due to their structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . This process is facilitated by microwave irradiation and is considered efficient due to its speed, cleanliness, high yield, simple workup, and environmental friendliness .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with molecular bromine and iodine . The reaction with bromine provides 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a significant scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them potential candidates for the development of new antituberculosis agents .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent anticancer agents . A series of novel KRAS G12C inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) have been synthesized, showing potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications such as optoelectronic devices .

Sensors

Another application of imidazo[1,5-a]pyridine derivatives is in the field of sensors . Their unique properties make them suitable for the development of various types of sensors .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have also been used as emitters for confocal microscopy and imaging . This makes them valuable in the field of biomedical research .

Drug Discovery Research

The unique role of imidazo[1,2-a]pyridine as a novel scaffold suitable for the discovery of covalent anticancer agents has been validated . This highlights its potential in drug discovery research .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, especially for tuberculosis . Therefore, the future directions for “3-Methylimidazo[1,2-a]pyridine-7-carbonitrile” could involve further exploration of its potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-6-11-9-4-8(5-10)2-3-12(7)9/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXDHARGEFFOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-a]pyridine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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